molecular formula C27H39F7O B232579 25,26,26,26,27,27,27-Heptafluorocholesterol CAS No. 153463-21-9

25,26,26,26,27,27,27-Heptafluorocholesterol

Cat. No.: B232579
CAS No.: 153463-21-9
M. Wt: 512.6 g/mol
InChI Key: DUAIJEYNEJQOCE-OLSVQSNTSA-N
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Description

25,26,26,26,27,27,27-Heptafluorocholesterol is a fluorinated derivative of cholesterol. It is a synthetic compound with the empirical formula C27H39F7O and a molecular weight of 512.59 g/mol . This compound is often referred to as F7-Cholesterol and is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25,26,26,26,27,27,27-Heptafluorocholesterol involves multiple steps. One common method starts with cholesterol as the base compound. The fluorination process typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile, and requires careful temperature control to ensure the selective addition of fluorine atoms at the specified positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

25,26,26,26,27,27,27-Heptafluorocholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Thiols (R-SH), amines (R-NH2)

Major Products Formed

Mechanism of Action

The mechanism of action of 25,26,26,26,27,27,27-Heptafluorocholesterol involves its interaction with biological membranes and proteins. The fluorine atoms in the compound increase its lipophilicity, allowing it to integrate into lipid bilayers more effectively. This integration can modulate membrane fluidity and influence the activity of membrane-bound proteins and receptors . Additionally, the compound’s ability to rescue hedgehog signaling in sterol-depleted cells suggests its role in maintaining cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

25,26,26,26,27,27,27-Heptafluorocholesterol is unique due to its high degree of fluorination, which imparts distinct physical and chemical properties. The presence of seven fluorine atoms significantly enhances its stability and resistance to oxidation compared to other cholesterol derivatives . This makes it particularly valuable in applications requiring robust and durable materials.

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39F7O/c1-16(5-4-12-25(28,26(29,30)31)27(32,33)34)20-8-9-21-19-7-6-17-15-18(35)10-13-23(17,2)22(19)11-14-24(20,21)3/h6,16,18-22,35H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAIJEYNEJQOCE-OLSVQSNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C(F)(F)F)(C(F)(F)F)F)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)F)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897495
Record name (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153463-21-9
Record name 25,26,26,26,27,27,27-Heptafluorocholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153463219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the fluorination of the cholesterol side chain in 25,26,26,26,27,27,27-Heptafluorocholesterol affect its interaction with cell membranes compared to cholesterol and hydroxycholesterols?

A1: Research indicates that this compound exhibits interfacial properties very similar to cholesterol itself. [] This suggests that the fluorinated side chain mimics the spatial occupancy of cholesterol within cell membranes. Conversely, hydroxycholesterols, depending on the position of the hydroxyl group, can either expand or condense 1-palmitoyl-2-oleoyl-sn-3-glycero-phosphocholine (POPC) monolayers, indicating altered membrane interactions compared to cholesterol. []

Q2: Does this compound influence cholesterol metabolism in a similar way to its non-fluorinated analog?

A2: Studies using cultured mammalian cells (CHO-K1 and HepG2) demonstrate that this compound has little to no effect on 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase activity. [] HMG-CoA reductase is a key enzyme in the cholesterol biosynthesis pathway. This is in stark contrast to the potent inhibitory effect of 3β-Hydroxy-25,26,26,26,27,27,27-heptafluoro-5α-cholest-8(14)-en-15-one, another fluorinated analog, which effectively reduces HMG-CoA reductase activity. [] This suggests that the structural differences between these analogs, particularly the presence of the ketone group at the 15 position in the latter, play a crucial role in their influence on cholesterol metabolism.

Q3: What are the advantages of incorporating deuterium or tritium into the structure of this compound for research purposes?

A3: The synthesis of this compound labeled with deuterium or tritium at the C-23 position offers valuable tools for biological investigations. [] Deuterium labeling, confirmed by 1H, 2H, and 13C NMR, enables researchers to track the molecule's fate in metabolic studies and investigate its interactions within biological systems. [] The tritium-labeled analog, with its high specific activity (472 mCi/mmol), allows for sensitive detection and quantification in biological samples, facilitating studies on uptake, distribution, and metabolism of this fluorinated cholesterol analog. []

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